molecular formula C5H3BrClN5 B11754835 8-bromo-6-chloro-9H-purin-2-amine

8-bromo-6-chloro-9H-purin-2-amine

Cat. No.: B11754835
M. Wt: 248.47 g/mol
InChI Key: YYVVNACDSWOJSE-UHFFFAOYSA-N
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Description

8-bromo-6-chloro-7H-purin-2-amine: is a halogenated purine derivative with the molecular formula C5H3BrClN5 and a molecular weight of 248.47 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the purine ring, which is a fused heterocyclic structure consisting of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-7H-purin-2-amine typically involves the halogenation of purine derivatives. One common method is the bromination and chlorination of 9H-purin-2-amine. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable solvents and catalysts .

Industrial Production Methods: Industrial production of 8-bromo-6-chloro-7H-purin-2-amine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, water radical cations.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: 8-bromo-6-chloro-7H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in the design of nucleotide analogs and inhibitors of enzymes involved in DNA and RNA metabolism .

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its derivatives are being explored for their ability to inhibit specific molecular targets involved in cancer cell proliferation .

Industry: In the industrial sector, 8-bromo-6-chloro-7H-purin-2-amine is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-7H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and repair, ultimately resulting in cell death .

Properties

IUPAC Name

8-bromo-6-chloro-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN5/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVNACDSWOJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1Cl)N)N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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